Overall Synthetic Yield: 44% vs. 24% and 6% for Prior Routes to the N-Boc Protected Derivative
The GSK Chemical Development route to the N-Boc protected derivative of the target compound—tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate (compound 24)—achieved a 44% overall yield from commercially available chiral lactone 28. This represents a 1.8-fold improvement over the original Medicinal Chemistry route (24% overall yield) and a 7.3-fold improvement over the Medicinal Chemistry Support route (6% overall yield) [1]. The new route eliminated all chromatographic purifications, relying instead on two precipitation-based isolations and a telescoped five-step epimerization/hydrolysis–esterification–reduction–protection–isolation sequence that produced 3 kg of compound 24 with 98% HPLC purity, >99% ee, and >99% de [1].
| Evidence Dimension | Overall synthetic yield from chiral lactone starting material to N-Boc protected hydroxymethyl building block |
|---|---|
| Target Compound Data | 44% overall yield (Chemical Development route); 43% yield over nine transformations for the lactam intermediate stage |
| Comparator Or Baseline | Medicinal Chemistry original route: 24% overall yield; Medicinal Chemistry Support route: 6% overall yield; both required multiple chromatographic purifications |
| Quantified Difference | 1.8-fold vs. MedChem route (44% vs. 24%); 7.3-fold vs. MedChem Support route (44% vs. 6%) |
| Conditions | Nine-step synthesis from (1R,5S)-3-oxabicyclo[3.1.0]hexan-2-one (chiral lactone 28, >99% ee); key innovations: epimerization of undesired syn diastereomer with KOH in toluene/MeOH (dr 98:2, 96% de), telescoped processing without chromatography; scale: ≥3 kg demonstrated |
Why This Matters
For procurement decisions, a route delivering nearly double the yield of the original discovery route—and over sevenfold the yield of the support route—translates directly to lower cost per gram at scale and higher assurance of supply continuity for lead optimization and preclinical development programs.
- [1] Maton, W. M.; Stazi, F.; Manzo, A. M.; Pachera, R.; Ribecai, A.; Stabile, P.; Perboni, A.; Giubellina, N.; Bravo, F.; Castoldi, D.; Provera, S.; Turco, L.; Bryant, S.; Westerduin, P.; Profeta, R.; Nalin, A.; Miserazzi, E.; Spada, S.; Mingardi, A.; Mattioli, M.; Andreotti, D. An Efficient Scalable Route for the Synthesis of Enantiomerically Pure tert-Butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate. Org. Process Res. Dev. 2010, 14, 1239–1247. View Source
